molecular formula C13H16BrNO2 B3082639 3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid CAS No. 1131594-42-7

3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid

Cat. No.: B3082639
CAS No.: 1131594-42-7
M. Wt: 298.18 g/mol
InChI Key: PWTNIWCXIMDXKI-UHFFFAOYSA-N
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Description

3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid is an organic compound with the molecular formula C13H16BrNO2 It is a derivative of benzoic acid, featuring a bromine atom at the third position and a piperidin-1-ylmethyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid typically involves multiple steps One common method starts with the bromination of 4-methylbenzoic acid to introduce the bromine atom at the third positionThe reaction conditions often involve the use of bromine (Br2) and a suitable catalyst such as iron(III) bromide (FeBr3) for the bromination step . The nucleophilic substitution step may require a base such as sodium hydroxide (NaOH) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 3-azido-4-(piperidin-1-ylmethyl)benzoic acid, while oxidation with potassium permanganate can produce this compound derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the piperidin-1-ylmethyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methylbenzoic acid: Similar structure but lacks the piperidin-1-ylmethyl group.

    4-(Piperidin-1-ylmethyl)benzoic acid: Similar structure but lacks the bromine atom.

    3-Chloro-4-(piperidin-1-ylmethyl)benzoic acid: Similar structure with a chlorine atom instead of bromine.

Uniqueness

3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid is unique due to the presence of both the bromine atom and the piperidin-1-ylmethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

3-bromo-4-(piperidin-1-ylmethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-12-8-10(13(16)17)4-5-11(12)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTNIWCXIMDXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662401
Record name 3-Bromo-4-[(piperidin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131594-42-7
Record name 3-Bromo-4-(1-piperidinylmethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131594-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-[(piperidin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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